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Compound of Interest

Compound Name: Jatrophane 5

Cat. No.: B1151702

Jatrophane diterpenes are a class of natural products characterized by a distinctive 5/12
bicyclic pentadecane skeleton.[1][2] Found predominantly in the Euphorbiaceae family, these
compounds exhibit significant structural diversity due to various oxygenated substituents and
complex stereochemistry.[1][3] Many jatrophane diterpenes have demonstrated a range of
potent biological activities, including cytotoxicity and the modulation of multidrug resistance
(MDR), making them of considerable interest in pharmaceutical research.[4][5][6]

The structural elucidation of these complex molecules relies heavily on modern nuclear
magnetic resonance (NMR) spectroscopy. The flexibility of the 12-membered ring and the
density of stereocenters make the complete assignment of *H and *3C NMR spectra a
challenging but essential task, often requiring a suite of 1D and 2D NMR experiments.[2][7]
This guide provides a comprehensive overview of the NMR spectroscopy of a representative
jatrophane, detailing its spectral data, the experimental protocols used for its characterization,
and key workflows in its analysis.

NMR Data Presentation: Representative Jatrophane
5

The following tables summarize the *H and 3C NMR spectral data for a representative
jatrophane structure, referred to here as Jatrophane 5. The data are compiled based on
characteristic values reported for numerous jatrophane polyesters isolated from Euphorbia
species.[1][8][9] The spectra are recorded in CDCIs at 600 MHz for *H and 150 MHz for 13C.[10]

Table 1: *H NMR Data for Jatrophane 5 (600 MHz, CDClI3)
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Position OH (ppm) Multiplicity J (H2) Assighment
1 2.60, 2.45 m, m CH:z

3 5.85 t 3.5 CH

4 3.10 m CH

5 5.75 d 10.2 CH

7 5.25 d 3.0 CH

8 5.60 dd 10.0, 3.0 CH

9 5.90 d 10.0 CH

11 5.65 d 16.2 CH

12 5.63 d 16.2 CH

13 3.55 m CH

14 5.30 d 4.0 CH

15 4.28 S OH

17a 5.20 S CH:

17b 4.85 S CH:

18 1.25 S CHs

19 1.23 S CHs

20 1.10 d 6.5 CHs
OAc 2.15, 2.05, 1.98 S 3 xCHs

Bz (ortho) 8.10 d 7.9 2xCH
Bz (meta) 7.45 t 7.6 2xCH
Bz (para) 7.55 t 7.3 CH

Table 2: 13C NMR Data for Jatrophane 5 (150 MHz, CDCIs)
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Position oC (ppm) Assighment
1 40.5 CH:
2 45.2 C

3 78.5 CH
4 50.1 CH
5 75.8 CH
6 142.5 C

7 74.2 CH
8 72.9 CH
9 80.3 CH
10 38.6 C
11 1355 CH
12 134.0 CH
13 41.8 CH
14 76.7 CH
15 85.1 C
16 28.9 CHs
17 115.0 CH:
18 255 CHs
19 18.2 CHs
20 16.5 CHs
OAc (C=0) 170.5, 170.1, 169.5 C
OAc (CHs) 21.2,21.0, 20.8 CHs
Bz (C=0) 166.0 C
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Bz (C-1) 129.8 C
Bz (C-2',6") 130.0 CH
Bz (C-3',5) 128.6 CH
Bz (C-4)) 134.1 CH

Experimental Protocols

The structural elucidation of jatrophane diterpenes requires a systematic application of various
NMR experiments.[3][8]

Sample Preparation

A sample of the purified jatrophane diterpene (typically 1-5 mg) is dissolved in approximately
0.5 mL of deuterated chloroform (CDCIs). Tetramethylsilane (TMS) is used as an internal
standard for referencing the chemical shifts (& = 0.00 ppm for both *H and 13C).

1D NMR Spectroscopy

e 1H NMR: Proton NMR spectra are acquired to determine chemical shifts, multiplicities
(singlet, doublet, triplet, etc.), and coupling constants (J-values) of all hydrogen atoms.

e 13C NMR: Carbon NMR spectra, often acquired with proton decoupling, provide the chemical
shifts for each carbon atom in the molecule. A Distortionless Enhancement by Polarization
Transfer (DEPT-135) experiment is typically run to differentiate between CH, CHz, and CHs
groups.

2D NMR Spectroscopy

Two-dimensional NMR experiments are crucial for establishing the carbon skeleton and the
relative stereochemistry.

e 1H-1H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-
coupled to each other, typically those on adjacent carbons. It is used to establish proton-
proton connectivity networks within the molecule.[8]
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e HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton
signal with the signal of the carbon atom it is directly attached to. It allows for the
unambiguous assignment of carbon signals based on their attached proton's chemical shift.

o HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations
between protons and carbons that are separated by two or three bonds (2JCH and 3JCH). It
is fundamental for connecting different structural fragments, particularly across quaternary
carbons and ester linkages.[11]

e NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that
are close to each other in space, regardless of whether they are connected through bonds. It
is the primary tool for determining the relative stereochemistry and conformation of the
molecule.[3]

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes and relationships involved in the study of
jatrophane diterpenes.
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Caption: Workflow for Jatrophane Isolation and Structure Elucidation.
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Caption: Logical Flow of 2D NMR Data in Structure Elucidation.
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Caption: Mechanism of P-glycoprotein (MDR) Inhibition by Jatrophanes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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